2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-11-10(3-5-14-11)7-9(1)8-15-12-13-4-6-16-12/h1-2,4,6-7H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPFMSZPPMRMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)COC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Bromomethyl)-2,3-dihydrobenzofuran
The benzofuran precursor is synthesized via Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by reduction and bromination:
- Formylation : 2,3-Dihydrobenzofuran undergoes Vilsmeier-Haack formylation at position 5, yielding 5-formyl-2,3-dihydrobenzofuran (85% yield).
- Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in ethanol (90% yield).
- Bromination : Treatment with PBr₃ in dry dichloromethane converts the alcohol to 5-(bromomethyl)-2,3-dihydrobenzofuran (78% yield).
Thiazole Ring Formation
The α-bromoketone 1 reacts with thiourea (2 ) under solvent-free conditions at 80°C for 2 hours:
$$
\text{1 (5-(Bromomethyl)-2,3-dihydrobenzofuran)} + \text{2 (Thiourea)} \rightarrow \text{3 (2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole)}
$$
Key parameters :
- Yield: 88%
- Purity (HPLC): 98.5%
- Reaction time: 2 hours
Advantages :
Post-Modification of Pre-Formed Thiazole via Mitsunobu Coupling
Synthesis of 2-Hydroxy-1,3-thiazole
2-Hydroxy-1,3-thiazole (4 ) is prepared via cyclization of glycolic acid bromide with thiourea in acetonitrile:
$$
\text{BrCH₂COBr} + \text{NH₂CSNH₂} \rightarrow \text{C₃H₃NOS (4)} + \text{HBr}
$$
Conditions :
- Temperature: 60°C
- Yield: 75%
Etherification with 5-(Hydroxymethyl)-2,3-dihydrobenzofuran
Mitsunobu coupling links 4 and 5-(hydroxymethyl)-2,3-dihydrobenzofuran (5 ):
$$
\text{4 (2-Hydroxy-1,3-thiazole)} + \text{5 (5-(Hydroxymethyl)-2,3-dihydrobenzofuran)} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound}
$$
Optimized conditions :
- Solvent: THF
- Temperature: 0°C → rt
- Yield: 83%
Advantages :
- Stereospecific ether formation.
- Tolerance of sensitive functional groups.
Ullmann-Type Coupling for Ether Bond Formation
Synthesis of 2-Chloro-1,3-thiazole
2-Chloro-1,3-thiazole (6 ) is obtained via chlorination of 2-mercapto-1,3-thiazole using Cl₂ in CCl₄ (72% yield).
Copper-Catalyzed Coupling
A Ullmann reaction couples 6 with 5-(hydroxymethyl)-2,3-dihydrobenzofuran (5 ):
$$
\text{6 (2-Chloro-1,3-thiazole)} + \text{5} \xrightarrow{\text{CuI, K₂CO₃}} \text{Target Compound}
$$
Conditions :
- Solvent: DMF
- Temperature: 110°C
- Yield: 68%
Limitations :
- Requires stoichiometric copper.
- Longer reaction time (24 hours).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 88 | 98.5 | 2 | High |
| Mitsunobu Coupling | 83 | 97.2 | 6 | Moderate |
| Ullmann Coupling | 68 | 95.8 | 24 | Low |
Key observations :
- The Hantzsch method offers superior efficiency and scalability.
- Mitsunobu coupling provides high yields but requires expensive reagents.
- Ullmann coupling is less favorable due to lower yields and longer durations.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Hantzsch Synthesis
During thiazole formation, dehalogenation of the α-bromoketone may occur, producing undesired by-products. This is mitigated by:
Epimerization in Mitsunobu Coupling
The Mitsunobu reaction’s tendency to invert stereochemistry at the alcohol center is irrelevant here due to the benzofuran’s planar chirality.
Chemical Reactions Analysis
2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Benzofuran compounds are known to exhibit a wide range of biological and pharmacological activities. The structural features of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole suggest that it may impact multiple biochemical pathways associated with cellular processes.
Mode of Action
The compound exhibits strong biological activities such as:
- Anti-tumor: Potential cytotoxic effects against various cancer cell lines.
- Antibacterial: Activity against pathogenic bacteria.
- Anti-inflammatory: Inhibition of pro-inflammatory cytokines and enzymes like COX-2.
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry.
Biology
The compound's biological activities position it as a candidate for studying its effects on various biological systems. Ongoing research focuses on its potential as an anti-tumor or antibacterial agent.
Medicine
Research is being conducted to explore therapeutic applications in treating cancer and infectious diseases. The compound's ability to inhibit cancer cell proliferation makes it a subject of interest in oncology.
Industry
Due to its unique structure and reactivity, this compound can be utilized in developing new materials and chemical processes.
Anticancer Activity
Research has identified that thiazole derivatives possess significant anticancer properties. For example:
- A study demonstrated that certain thiazole compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A-431.
Anti-inflammatory Effects
Thiazoles are recognized for their anti-inflammatory properties. Compounds with thiazole rings have been shown to inhibit pro-inflammatory cytokines and enzymes like COX-2.
Structure-Activity Relationship (SAR)
SAR analysis indicates that:
- Electron-donating groups at specific positions on the aromatic rings can enhance biological activity.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological processes, such as cell proliferation or microbial growth.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Structural Differences : Replaces the methoxy group with a carboxylic acid and introduces a methyl substituent on the thiazole ring.
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Structural Differences : Incorporates a triazole-acetamide linker and a bromophenyl-substituted thiazole.
- Docking studies suggest strong interactions with biological targets, such as enzymes, due to extended π-π stacking and halogen bonding .
Benzofuran-Linked Heterocycles with Varied Cores
2-[(E)-2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole (Compound 8)
- Structural Differences : Replaces the thiazole core with a benzoxazole and uses an ethenyl linker instead of methoxy.
- Biological Activity : Demonstrates potent antimycobacterial activity against M. avium and M. kansasii (MIC values < 1 µg/mL), outperforming isoniazid. The ethenyl group may enhance conjugation and planar rigidity, improving membrane penetration .
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole
- Structural Differences : Features a fused benzothiazole core and a trimethoxyphenyl substituent.
- Biological Activity : Exhibits broad-spectrum antimicrobial and antitumoral activities. The trimethoxyphenyl group likely enhances DNA intercalation or enzyme inhibition, while the benzothiazole core contributes to aromatic stacking interactions .
Thiazole and Thiadiazole Derivatives
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl
- Structural Differences: Contains a partially saturated dihydrothiazole ring with an ethylimino group and ester functionality.
- Synthesis : Synthesized via a one-pot method, offering high efficiency (yields >80%). The ester group improves bioavailability, while the dihydrothiazole enhances conformational flexibility .
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione
- Structural Differences : Substitutes thiazole with a thiadiazole-thione core.
- Properties : The thione group increases electrophilicity, making it a reactive intermediate for synthesizing disulfide-linked dimers. Exhibits planar geometry stabilized by N–H···S hydrogen bonds .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Key Research Findings
- Bioactivity Trends : Benzoxazole and benzothiazole derivatives generally exhibit stronger antimicrobial activity than thiazole analogues, likely due to increased aromaticity and planarity .
- Synthetic Efficiency : One-pot methods (e.g., for dihydrothiazoles) offer superior yields and scalability compared to multi-step protocols for triazole-linked thiazoles .
Biological Activity
The compound 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole is a member of the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring fused with a benzofuran moiety, which contributes to its unique biological profile.
Anticancer Activity
Research has demonstrated that thiazoles exhibit significant anticancer properties. For instance, studies have shown that various thiazole derivatives possess cytotoxic effects against multiple cancer cell lines. The presence of specific substituents on the thiazole ring can enhance these activities. For example:
- IC50 Values : Certain thiazole compounds have shown IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A-431, indicating potent cytotoxicity .
The compound in focus may also exhibit similar activities due to the structural features of both the thiazole and benzofuran moieties.
Anti-inflammatory Effects
Thiazoles are recognized for their anti-inflammatory properties. Compounds with thiazole rings have been implicated in the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory capabilities, making it a candidate for further investigation in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that:
- Substituents : Electron-donating groups at specific positions on the aromatic rings can enhance biological activity.
- Ring Systems : The combination of benzofuran and thiazole rings appears to contribute synergistically to the biological effects observed .
Synthesis and Testing
A study synthesized various thiazole derivatives and evaluated their biological activities using MTT assays. The results indicated that compounds with methoxy substitutions on the benzofuran ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
Comparative Analysis
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| Thiazole Derivative A | 1.61 | Antitumor |
| Thiazole Derivative B | 1.98 | Antitumor |
This table summarizes comparative data on the anticancer activities of related compounds.
Q & A
Q. What synthetic routes are commonly employed for 2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole, and how is structural purity validated?
Synthesis typically involves coupling reactions between thiazole precursors and substituted benzofuran derivatives. For example, nucleophilic substitution or Mitsunobu reactions may link the methoxy-thiazole moiety to the dihydrobenzofuran core . Post-synthesis, purity and structure are validated using:
- FT-IR spectroscopy : To confirm functional groups (e.g., C-O-C in benzofuran, C-S in thiazole).
- NMR spectroscopy : ¹H/¹³C NMR data verify regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.2 ppm) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. Table 1: Example Reaction Conditions
| Reactant Pair | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Thiazole-OH + Benzofuran-Br | DMF | K₂CO₃ | 65–72 |
| Thiazole-OCH₂Br + Benzofuran-O⁻ | THF | NaH | 78–85 |
Q. How can researchers distinguish between regioisomers in thiazole-benzofuran hybrids?
Regioisomeric ambiguity arises when substituents occupy adjacent positions. Key methods include:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships (e.g., NOE between benzofuran H-4 and thiazole H-2 confirms proximity) .
- X-ray crystallography : Resolves atomic positions definitively (e.g., SHELXL refinement for bond angles/lengths) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies (e.g., unexpected NMR splitting or IR peaks) are addressed via:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 261.0459 for C₁₃H₁₁NO₃S⁺) to rule out impurities .
- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., PubChem CID 2798545) .
Q. What experimental designs optimize the compound’s biological activity screening?
For pharmacological profiling:
- Enzyme inhibition assays : Use purified targets (e.g., kinases) with ATP/NADH-coupled detection to measure IC₅₀ values .
- Cytotoxicity studies : MTT assays on cell lines (e.g., HeLa, HEK293) with dose-response curves (0.1–100 µM) .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., thiazole S interacting with catalytic lysine) .
Q. Table 2: Docking Scores for Analogous Compounds
| Compound | Target (PDB ID) | Docking Score (kcal/mol) |
|---|---|---|
| 9c () | α-Glucosidase (1XSI) | -9.2 |
| Analog (PubChem 883065-90-5) | COX-2 (5KIR) | -8.7 |
Q. How are SHELX programs applied in crystallographic refinement for this compound?
SHELXL refines X-ray data by:
Q. Example Refinement Metrics
Q. What strategies mitigate synthetic challenges with reactive intermediates?
Reactive species (e.g., boronate esters in Suzuki couplings) require:
Q. How do solvent and catalyst choices influence reaction outcomes?
Q. Table 3: Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 58 |
| Toluene | 2.4 | 32 |
Q. What computational tools predict the compound’s pharmacokinetic properties?
Q. How are stability and degradation profiles assessed under experimental conditions?
- Forced degradation studies : Expose to pH 1–13, UV light, and 40°C/75% RH for 14 days .
- HPLC-MS analysis : Identifies degradation products (e.g., hydrolyzed thiazole ring at RT ~4.2 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
